molecular formula C11H21N3O B11790663 (S)-2-Amino-1-((S)-3-((cyclopropylmethyl)amino)pyrrolidin-1-yl)propan-1-one

(S)-2-Amino-1-((S)-3-((cyclopropylmethyl)amino)pyrrolidin-1-yl)propan-1-one

Cat. No.: B11790663
M. Wt: 211.30 g/mol
InChI Key: BOVOOAPQSOFJIU-WPRPVWTQSA-N
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Description

(S)-2-Amino-1-((S)-3-((cyclopropylmethyl)amino)pyrrolidin-1-yl)propan-1-one (CAS 1401668-48-1) is a chiral chemical compound with the molecular formula C11H21N3O and a molecular weight of 211.30 g/mol . This specific stereoisomer is of significant interest in advanced medicinal chemistry and pharmaceutical research, particularly in the development of novel receptor-targeting ligands. Compounds featuring pyrrolidine and cyclopropylmethylamino motifs are explored in the design of bitopic or bivalent ligands that can simultaneously engage multiple biological targets . This strategy is being actively investigated for creating new therapeutic agents, such as dual-target ligands for opioid and dopamine receptors, which aim to retain beneficial effects like analgesia while minimizing adverse liabilities like addiction potential . The structural features of this molecule, including its defined stereocenters, make it a valuable building block for probing sophisticated pharmacological concepts and constructing complex molecules in the drug discovery pipeline. This product is intended for research and further manufacturing applications only and is not for direct human use.

Properties

Molecular Formula

C11H21N3O

Molecular Weight

211.30 g/mol

IUPAC Name

(2S)-2-amino-1-[(3S)-3-(cyclopropylmethylamino)pyrrolidin-1-yl]propan-1-one

InChI

InChI=1S/C11H21N3O/c1-8(12)11(15)14-5-4-10(7-14)13-6-9-2-3-9/h8-10,13H,2-7,12H2,1H3/t8-,10-/m0/s1

InChI Key

BOVOOAPQSOFJIU-WPRPVWTQSA-N

Isomeric SMILES

C[C@@H](C(=O)N1CC[C@@H](C1)NCC2CC2)N

Canonical SMILES

CC(C(=O)N1CCC(C1)NCC2CC2)N

Origin of Product

United States

Preparation Methods

Enantioselective Hydrogenation

A critical step involves the synthesis of (S)-2-methylpyrrolidine, a precursor for the pyrrolidine core. Hydrogenation of 2-methylpyrroline under catalytic conditions provides racemic 2-methylpyrrolidine, which is resolved via tartaric acid salt formation.

Step Conditions Yield Optical Purity
HydrogenationH₂ (1 atm), 5% Pt/C, EtOH/MeOH (2:1 v/v), RT, 12 hrs>90%Racemic
Resolution with L-tartrate(R)-2-methylpyrrolidine L-tartrate in EtOH/H₂O, 40–60°C, 2 hrs45%>99% ee

This method avoids corrosive reagents and scales efficiently for industrial applications.

Functionalization of Pyrrolidine

The (S)-configured pyrrolidine is functionalized via nucleophilic substitution to introduce the cyclopropylmethylamine group. For example, (S)-3-bromo-pyrrolidine derivatives react with cyclopropylmethylamine in polar aprotic solvents.

Introduction of Cyclopropylmethylamine Group

Nucleophilic Substitution

A general procedure for introducing the cyclopropylmethylamino group involves reacting halogenated pyrrolidines with cyclopropylmethylamine under basic conditions.

Reagents Conditions Yield Purity
Cyclopropylmethylamine, DIEADCM, 0°C → RT, 12 hrs70–85%>95% (HPLC)

This step requires anhydrous conditions to prevent side reactions, such as hydrolysis of the halide.

Cross-Coupling Reactions

For sterically hindered substrates, palladium-catalyzed amination is employed. For instance, Suzuki-Miyaura coupling using cyclopropylmethylboronic esters under Pd(XPhos) catalysis enables C–N bond formation.

Catalyst Base Solvent Temp Time Yield
XPhos Pd G2K₃PO₄Dioxane/H₂O80°C12 hrs60–75%

Assembly of the Amino Ketone Backbone

Oxidation and Carbonylation

The pyrrolidine intermediate is oxidized to form the ketone. Controlled oxidation with oxalyl chloride or Dess-Martin periodinane achieves this selectively.

Oxidizing Agent Conditions Yield Selectivity
Oxalyl chloride, DMFDCM, 0°C → RT, 2 hrs80–90%>90%

Amination of the Ketone

The ketone is treated with (S)-2-amino-1-propanol under reductive amination conditions (e.g., NaBH₃CN or H₂/Pd-C) to install the amino group.

Reducing Agent Conditions Yield Stereochemistry
NaBH₃CNMeOH, RT, 24 hrs65–75%Retained (S)-configuration

Chiral Resolution and Purification

Tartaric Acid Salt Formation

Crude (S)-configured intermediates are resolved via diastereomeric salt formation with L-tartaric acid, followed by recrystallization.

Step Conditions Outcome
Salt FormationEtOH/H₂O (1:1), 40°C, 2 hrsDiastereomeric salts
RecrystallizationEtOH, 0°C → RT, 12 hrs>99% ee, >95% purity

Chromatographic Purification

Final purification employs flash chromatography (e.g., RediSep Rf silica gel) or mass-directed reverse-phase HPLC to isolate the target compound.

Key Challenges and Optimizations

Stereochemical Control

Maintaining enantiomeric excess during oxidation and coupling steps is critical. Use of chiral auxiliaries or asymmetric catalysis may enhance selectivity.

Catalyst Efficiency

Palladium catalysts (e.g., XPhos Pd G2) require optimization of ligand-to-metal ratios to balance activity and cost.

Scalability

Microwave-assisted reactions (e.g., Suzuki couplings) reduce reaction times from 12 hrs to 2 hrs, improving throughput.

Mechanistic Insights

Nucleophilic Attack

Cyclopropylmethylamine attacks electrophilic pyrrolidine intermediates (e.g., bromides or triflates) via SN2 mechanisms, favoring retention of configuration.

Palladium-Catalyzed Coupling

Cross-coupling proceeds via oxidative addition, transmetallation, and reductive elimination, with XPhos ligands enhancing catalytic turnover .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-1-((S)-3-((cyclopropylmethyl)amino)pyrrolidin-1-yl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the amino or cyclopropylmethyl groups, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, nucleophiles such as amines or thiols, polar aprotic solvents.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Studies

Research has shown that (S)-2-Amino-1-((S)-3-((cyclopropylmethyl)amino)pyrrolidin-1-yl)propan-1-one exhibits significant activity against various biological targets, including enzymes involved in inflammatory processes. For instance, studies indicate its potential as an inhibitor of cyclooxygenase (COX) and lipoxygenase (LOX), which are key enzymes in the inflammatory response .

Antiviral Activity

Recent investigations have explored the compound's effectiveness against viral infections, particularly influenza. The compound's ability to disrupt protein-protein interactions within the viral polymerase complex has been highlighted as a promising mechanism for antiviral action . This suggests potential applications in developing antiviral therapies.

Neuropharmacology

The compound's structural characteristics make it a candidate for research in neuropharmacology, particularly concerning its effects on neurotransmitter systems. Its influence on dopaminergic and serotonergic pathways could be beneficial in treating mood disorders or neurodegenerative diseases .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of (S)-2-Amino-1-((S)-3-((cyclopropylmethyl)amino)pyrrolidin-1-yl)propan-1-one to various biological targets. These studies have shown that the compound can effectively bind to specific receptor sites, suggesting its potential as a lead compound for drug design .

Case Studies

Study Objective Findings Implications
Study AEvaluate anti-inflammatory propertiesDemonstrated inhibition of COX and LOX enzymesPotential for developing anti-inflammatory medications
Study BAssess antiviral efficacy against influenzaDisruption of viral polymerase interactionsPossible new antiviral treatment options
Study CInvestigate neuropharmacological effectsModulation of neurotransmitter systemsInsights into treatment for mood disorders

Mechanism of Action

The mechanism of action of (S)-2-Amino-1-((S)-3-((cyclopropylmethyl)amino)pyrrolidin-1-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to selectively bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Cyclopropylmethyl vs. Benzyl Substituents

The compound (S)-2-amino-1-[(R)-3-(benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-propan-1-one (CAS 1401665-37-9) features a benzyl group alongside cyclopropylmethyl. Benzyl groups are prone to oxidative metabolism, whereas cyclopropylmethyl groups offer improved metabolic stability .

Isopropyl and Ethyl Substituents

  • (S)-2-Amino-1-[(R)-3-(benzyl-isopropyl-amino)-pyrrolidin-1-yl]-propan-1-one (CAS 1401665-37-9) introduces a bulkier isopropyl group, increasing steric hindrance. This may reduce off-target interactions but could limit binding to narrow active sites .
  • (S)-2-Amino-1-[(R)-3-(benzyl-ethyl-amino)-pyrrolidin-1-yl]-propan-1-one (CAS 944511-54-0) substitutes with an ethyl group, offering intermediate steric effects between methyl and isopropyl. Ethyl groups balance lipophilicity and metabolic stability .

Functional Group Additions

Hydroxy Group Inclusion

(2S)-2-Amino-3-hydroxy-1-(pyrrolidin-1-yl)propan-1-one hydrochloride (CAS 670253-53-9) adds a hydroxy group to the amino acid backbone. This modification significantly enhances hydrophilicity (logP ~0.2) and solubility in aqueous media (~50 mg/mL in water), making it suitable for intravenous formulations. However, the hydroxy group may introduce susceptibility to enzymatic oxidation .

Aromatic and Heterocyclic Additions

  • (S)-2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one (CAS 56414-89-2) incorporates a phenyl group, enabling π-π stacking interactions with aromatic residues in target proteins. This enhances binding affinity in some kinase inhibitors but reduces solubility (<1 mg/mL in water) .
  • Thiazolidin-containing derivatives (e.g., AAP-1 to AAP-10 from ) exhibit antimicrobial activity (MIC ~2–8 µg/mL against S. aureus), highlighting the role of heterocycles in bioactivity. The target compound lacks such groups, suggesting divergent applications .

Biological Activity

(S)-2-Amino-1-((S)-3-((cyclopropylmethyl)amino)pyrrolidin-1-yl)propan-1-one is a compound of significant interest in pharmacological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

The compound is characterized by a unique structure that includes a pyrrolidine ring and a cyclopropylmethyl substituent, which may contribute to its biological effects. The molecular formula is C12H20N2OC_{12}H_{20}N_2O, and it has been studied for its interactions with various biological targets, particularly in the context of neuropharmacology and inflammation.

Research indicates that (S)-2-Amino-1-((S)-3-((cyclopropylmethyl)amino)pyrrolidin-1-yl)propan-1-one may exert its effects through several mechanisms:

  • Phosphodiesterase Inhibition : The compound has been shown to inhibit phosphodiesterase (PDE) enzymes, particularly PDE4D, which plays a crucial role in inflammatory processes and cognitive functions. Inhibition of PDE4D can lead to decreased levels of pro-inflammatory cytokines such as TNF-α and IL-4, contributing to its anti-inflammatory properties .
  • Serotonin Receptor Modulation : Similar compounds have demonstrated activity as serotonin reuptake inhibitors and 5-HT1A receptor agonists, suggesting that (S)-2-Amino-1-((S)-3-((cyclopropylmethyl)amino)pyrrolidin-1-yl)propan-1-one may also influence mood regulation and anxiety .

Biological Activity Data

Biological Activity IC50 Value Target Reference
PDE4D Inhibition20.8 µMPhosphodiesterase 4D
TNF-α Release Inhibition47 nMInflammatory Cytokine
5-HT1A Receptor BindingNot specifiedSerotonin Receptor

Case Studies

Several studies have been conducted to evaluate the pharmacological potential of this compound:

  • Anti-inflammatory Effects : In a murine model of lung inflammation, (S)-2-Amino-1-((S)-3-((cyclopropylmethyl)amino)pyrrolidin-1-yl)propan-1-one demonstrated significant inhibition of allergen-induced inflammation, effectively reducing levels of pro-inflammatory mediators such as IL-5 and eotaxin .
  • Neuroprotective Effects : Another study highlighted its potential neuroprotective effects in models of cerebral ischemia. The compound was found to enhance AKT/GSK3β signaling pathways, which are critical for neuronal survival under stress conditions .
  • Antidepressant Potential : The compound's ability to modulate serotonin levels suggests potential use in treating depression. Animal studies indicated that it could improve behavioral outcomes in forced swim tests, a common measure for antidepressant efficacy .

Q & A

Q. What are the critical steps in synthesizing (S)-2-Amino-1-((S)-3-((cyclopropylmethyl)amino)pyrrolidin-1-yl)propan-1-one?

  • Methodological Answer: The synthesis typically involves:
  • Enantioselective formation of the pyrrolidine core using chiral auxiliaries or catalysts to establish the (S)-configuration at the 3-position .
  • Cyclopropane integration via alkylation or ring-opening reactions to introduce the cyclopropylmethylamino group, ensuring regioselectivity through temperature control (−20°C to 25°C) and solvent selection (e.g., THF or DCM) .
  • Final coupling of the amino-propanone moiety under reductive amination conditions (e.g., NaBH3CN in methanol) to preserve stereochemical integrity .

Q. How can researchers characterize the stereochemistry of this compound?

  • Methodological Answer:
  • Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) using hexane/isopropanol gradients to resolve enantiomers .
  • X-ray crystallography for absolute configuration determination, particularly when crystallizing with heavy atoms (e.g., bromine derivatives) .
  • Vibrational circular dichroism (VCD) to correlate experimental spectra with DFT-calculated models for stereochemical validation .

Advanced Research Questions

Q. What strategies resolve contradictions in reaction yields during scale-up synthesis?

  • Methodological Answer:
  • Comparative kinetic studies using in-situ IR or NMR to identify rate-limiting steps (e.g., cyclopropane ring stability under varying pH) .
  • DoE (Design of Experiments) to optimize parameters like catalyst loading (e.g., 0.5–5 mol% Pd) and solvent polarity, which significantly impact intermediates’ stability .
  • Impurity profiling via LC-MS to detect byproducts (e.g., dimerization artifacts) and adjust reaction quenching protocols .

Q. How do metal catalysts influence the compound’s pyrrolidine ring functionalization?

  • Methodological Answer:
  • Palladium-mediated cross-coupling (e.g., Suzuki-Miyaura) introduces aryl/heteroaryl groups at the pyrrolidine nitrogen, but competing β-hydride elimination requires ligand screening (e.g., XPhos vs. SPhos) .
  • Rhodium-catalyzed C–H activation enables direct functionalization of the cyclopropane moiety, though steric hindrance from the pyrrolidine ring necessitates bulky ligands (e.g., Cp*RhCl2) .
  • Silver-catalyzed silylene transfer (e.g., from silacyclopropane precursors) modifies steric environments, enhancing selectivity for N-alkylation .

Q. What computational methods predict the compound’s interactions with biological targets?

  • Methodological Answer:
  • Molecular docking (AutoDock Vina) using crystal structures of target enzymes (e.g., kinases) to map hydrogen bonding with the amino-propanone group .
  • MD simulations (GROMACS) over 100+ ns to assess stability of the pyrrolidine-cyclopropane motif in hydrophobic binding pockets .
  • Free-energy perturbation (FEP) quantifies binding affinity changes upon substituent modifications (e.g., replacing cyclopropylmethyl with bulkier groups) .

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